

Unraveling "TA-01": A Multifaceted Designation in Biomedical Research

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Compound of Interest

Compound Name: TA-01

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The identifier "**TA-01**" is not uniquely associated with a single substance or research initiative. Instead, it appears in various contexts within the biomedical field, from a component of traditional medicine to a designation for research grants and clinical trials. This guide aims to clarify the different entities referred to as "**TA-01**" and similar terms, providing context for their distinct roles in research and drug development.

I. "TA" in Preclinical Cancer Research: An Extract of *Terminalia arjuna*

In the realm of oncology research, "TA" has been used to denote an extract from the bark of *Terminalia arjuna*, a tree native to the Indian subcontinent. Studies have explored the anti-cancer properties of this extract.

Experimental Focus:

One study investigated the effect of a *Terminalia arjuna* extract on breast cancer cell viability. The findings indicated that the extract could more potently reduce the viability of mammary epithelial cells overexpressing the MYC oncogene compared to control cells.^[1]

Table 1: Effect of *Terminalia arjuna* (TA) Extract on Cell Viability

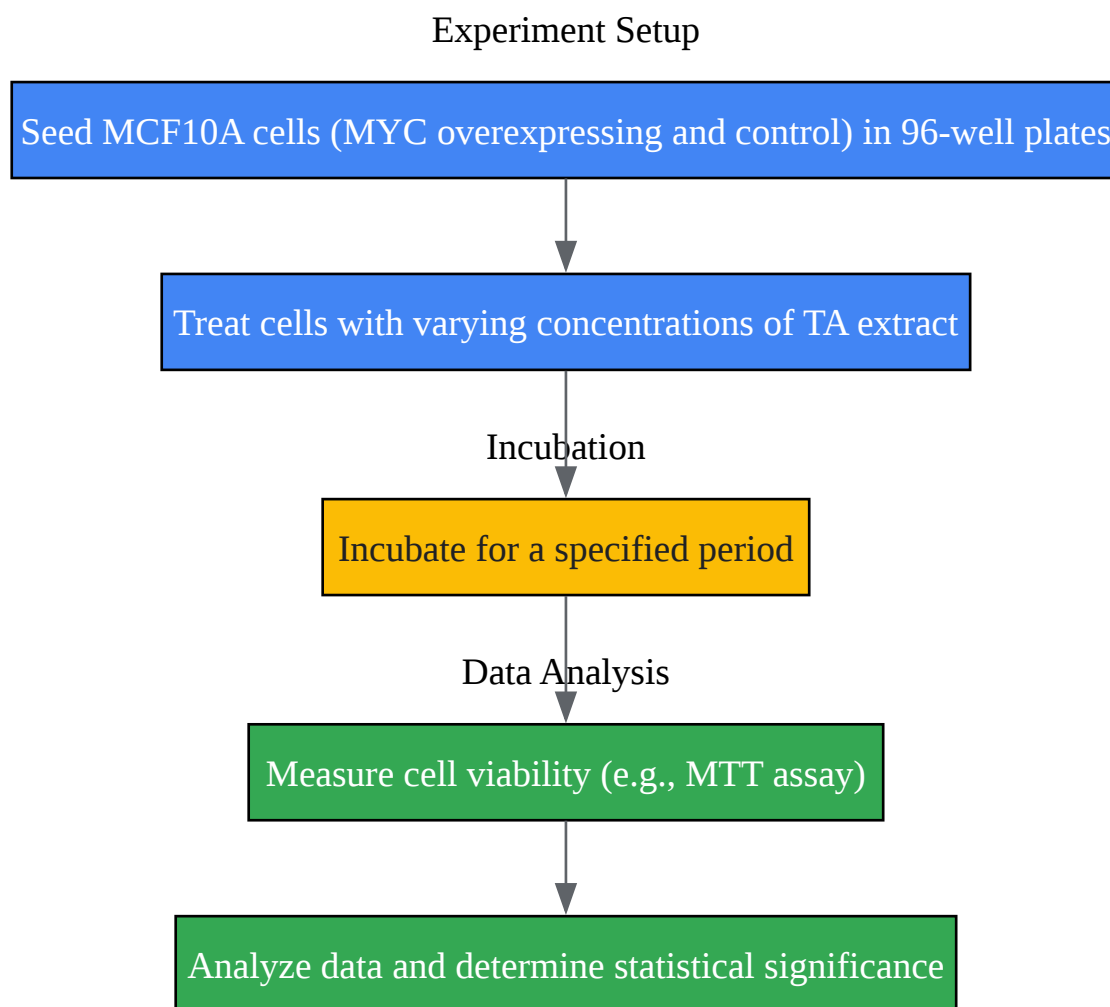
Cell Line	Treatment Group	Observed Effect
MCF10A (MYC overexpressing)	TA Extract	Significant reduction in cell viability at concentrations of 0.25%, 0.5%, 1%, and 2%
MCF10A (Vector control)	TA Extract	Less potent reduction in cell viability compared to MYC overexpressing cells

Experimental Protocol: Cell Viability Assay

A cell viability assay was performed to determine the cytotoxic effects of the TA extract. The detailed protocol is as follows:

- **Cell Seeding:** MCF10A mammary epithelial cells, both with and without MYC overexpression, were seeded in 96-well plates.
- **Treatment:** The cells were treated with varying concentrations of the TA extract (0.25%, 0.5%, 1%, and 2%).
- **Incubation:** The treated cells were incubated for a specified period.
- **Viability Assessment:** Cell viability was measured using a standard method, such as the MTT assay, which quantifies mitochondrial metabolic activity as an indicator of viable cells.
- **Data Analysis:** The results were presented as the average of six replicates, with statistical significance determined using an unpaired Student's t-test.

Experimental Workflow for Cell Viability Assay



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Caption: Workflow of the cell viability experiment.

II. TAM-01: A Clinical Trial on Low-Dose Tamoxifen

"TAM-01" refers to a Phase III clinical trial investigating the efficacy of low-dose tamoxifen (5 mg/day) versus a placebo in women with breast intraepithelial neoplasia, which includes conditions like ductal carcinoma in situ (DCIS).[2] The rationale for this study stemmed from earlier biomarker trials suggesting that a lower dose of tamoxifen was as effective as the standard dose but with fewer side effects.[2]

Table 2: Key Details of the TAM-01 Clinical Trial

Parameter	Description
Trial Phase	Phase III
Intervention	Tamoxifen (5 mg/day) for three years
Control	Placebo
Participants	500 women (up to 75 years old) with breast intraepithelial neoplasia
Primary Outcome	Incidence of invasive breast cancer or DCIS
Follow-up	Up to 10 years

III. Other "TA" Designations in Research and Development

The "TA" prefix appears in other contexts as well, highlighting the importance of specificity when discussing research compounds and programs.

- TUSEB 2019-**TA-01**: This is the identifier for a "Systems Biology and Bioinformatics Strategic R&D Project Call" by the Health Institutes of Turkey (TÜSEB). This is a funding and research initiative, not a therapeutic agent.[\[3\]](#)
- SCTA01: This designates a monoclonal antibody that was investigated in a Phase II/III clinical trial for the treatment of severe COVID-19.[\[4\]](#)

Conclusion

The designation "**TA-01**" and similar terms are not standardized and can refer to vastly different entities in biomedical research. It is crucial for researchers, scientists, and drug development professionals to use precise identifiers to avoid ambiguity. When encountering such a term, it is essential to consider the context to understand whether it refers to a natural product extract, a clinical trial, a research grant, or a specific therapeutic molecule.

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